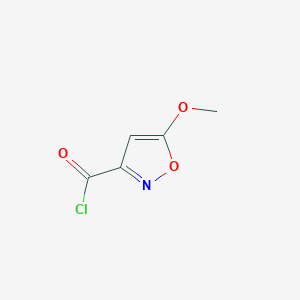
4-Amino-3,5-dichlorobenzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3,5-dichlorobenzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides. It is characterized by the presence of two chlorine atoms at the 3rd and 5th positions and an amino group at the 4th position on the benzene ring. This compound is a valuable intermediate in the synthesis of various chemical derivatives, particularly in the pharmaceutical and agrochemical industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,5-dichlorobenzoyl chloride typically involves the reaction of 3,5-dichlorobenzoic acid with thionyl chloride. The reaction is carried out under reflux conditions to produce 3,5-dichlorobenzoyl chloride, which is then reacted with an appropriate amine to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-3,5-dichlorobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Acylation Reactions: The benzoyl chloride group can react with amines to form amides.
Common Reagents and Conditions
Thionyl Chloride: Used in the initial synthesis step to convert 3,5-dichlorobenzoic acid to 3,5-dichlorobenzoyl chloride.
Amines: React with 3,5-dichlorobenzoyl chloride to form amides.
Major Products
The major products formed from these reactions include various dichlorobenzamide derivatives, which have applications in different fields .
Aplicaciones Científicas De Investigación
4-Amino-3,5-dichlorobenzoyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antitumoral and anticonvulsive properties.
Medicine: Investigated for its role in the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Amino-3,5-dichlorobenzoyl chloride involves its reactivity as an acylating agent. The compound can form covalent bonds with nucleophiles, such as amines, through the acylation reaction. This reactivity is crucial for its role in synthesizing various derivatives .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dichlorobenzoyl Chloride: A precursor in the synthesis of 4-Amino-3,5-dichlorobenzoyl chloride.
2,6-Dichloro-N-(4-chlorophenyl)benzamide: A structurally related compound with similar applications.
Uniqueness
This compound is unique due to the presence of both chlorine atoms and an amino group on the benzene ring, which imparts distinct reactivity and properties compared to other similar compounds .
Propiedades
Número CAS |
58991-40-5 |
|---|---|
Fórmula molecular |
C7H4Cl3NO |
Peso molecular |
224.5 g/mol |
Nombre IUPAC |
4-amino-3,5-dichlorobenzoyl chloride |
InChI |
InChI=1S/C7H4Cl3NO/c8-4-1-3(7(10)12)2-5(9)6(4)11/h1-2H,11H2 |
Clave InChI |
ICZKDMJNSMQIFY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Cl)N)Cl)C(=O)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[4-Chloro-2-fluoro-5-(2-propyn-1-yloxy)phenyl]-3,5-dimethyl-4-nitro-1h-pyrazole](/img/structure/B8688477.png)



![3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B8688510.png)

![N-benzylpyrido[3,2-d]pyrimidin-4-amine](/img/structure/B8688532.png)
![1-[4-(3-Chloropropoxy)phenyl]ethanone](/img/structure/B8688535.png)

